
(E)-|A-Farnesene-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-|A-Farnesene-d6 is a deuterated analog of (E)-|A-Farnesene, a naturally occurring sesquiterpene. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research to study the behavior and interactions of sesquiterpenes in various environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-|A-Farnesene-d6 typically involves the deuteration of (E)-|A-Farnesene. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical factors, and extensive purification steps, such as distillation and chromatography, are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
(E)-|A-Farnesene-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
(E)-|A-Farnesene-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in studies of plant-insect interactions, as (E)-|A-Farnesene is a known pheromone in some insect species.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of fragrances and flavorings, as well as in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (E)-|A-Farnesene-d6 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. The deuterium atoms in this compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the role of sesquiterpenes in various physiological processes.
類似化合物との比較
(E)-|A-Farnesene-d6 can be compared with other deuterated sesquiterpenes and non-deuterated analogs:
(E)-|A-Farnesene: The non-deuterated form, which has similar chemical properties but different physical properties due to the absence of deuterium.
(Z)-|A-Farnesene: An isomer with a different spatial arrangement of atoms, leading to different chemical reactivity and biological activity.
Deuterated Limonene: Another deuterated sesquiterpene used in similar research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying complex chemical and biological processes.
特性
分子式 |
C15H24 |
|---|---|
分子量 |
210.39 g/mol |
IUPAC名 |
(6E)-12,12,12-trideuterio-7-methyl-3-methylidene-11-(trideuteriomethyl)dodeca-1,6,10-triene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12+/i2D3,3D3 |
InChIキー |
JSNRRGGBADWTMC-PBPWFUBNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CCC(=C)C=C)/C)C([2H])([2H])[2H] |
正規SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
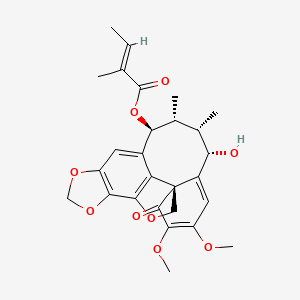
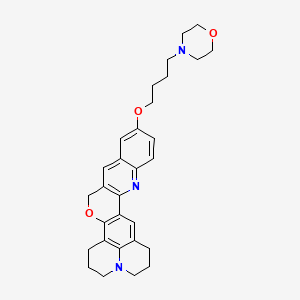
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
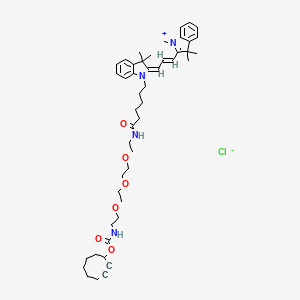
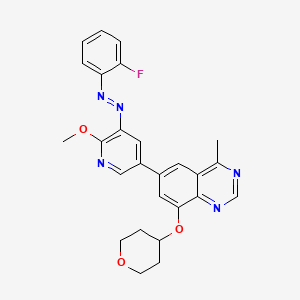


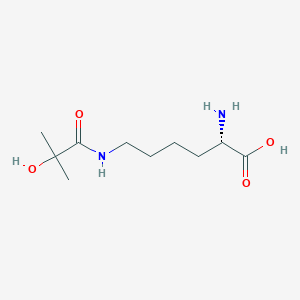

![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

